3,3-Diethyl-1-propylpiperidine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3,3-diethyl-1-propylpiperidine-2,4-dione |
InChI |
InChI=1S/C12H21NO2/c1-4-8-13-9-7-10(14)12(5-2,6-3)11(13)15/h4-9H2,1-3H3 |
InChI Key |
YPQPCJXDIOFDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=O)C(C1=O)(CC)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Diethyl 1 Propylpiperidine 2,4 Dione and Analogues
Traditional Synthetic Approaches to Piperidine-2,4-dione Scaffolds
Classical methods for constructing the piperidine-2,4-dione ring system have long been established, primarily relying on cyclization and condensation reactions. These approaches are valued for their reliability and the accessibility of starting materials.
Dieckmann Cyclizations in Piperidinedione Formation
The Dieckmann cyclization, or condensation, is a robust intramolecular reaction used to form cyclic β-keto esters from diesters, which are key precursors to piperidine-2,4-diones. core.ac.ukcore.ac.uk This method offers a flexible route to piperidine-2,4-diones with various substitution patterns. researchgate.net
The general synthetic sequence involves several steps:
Amidation: A β-amino ester is coupled with a malonic acid derivative (e.g., monomethyl malonate) to form an amidodiester. core.ac.uk
Cyclization: The resulting amidodiester undergoes an intramolecular cyclization upon treatment with a base, such as sodium methoxide, to yield a cyclic keto ester. core.ac.uk
Hydrolysis and Decarboxylation: The keto ester is then hydrolyzed and decarboxylated to afford the final piperidine-2,4-dione product. core.ac.uk
This strategy has been successfully applied to synthesize a variety of substituted piperidine-2,4-diones, including those with substituents at the 6-position and those lacking a substituent on the nitrogen atom. core.ac.ukresearchgate.net An improved procedure involves using dimethyl ester precursors cyclized in methanol (B129727) with sodium methoxide, followed by decarbomethoxylation in aqueous acetonitrile, which has been shown to increase yields significantly. core.ac.uk For instance, this enhanced method improved the yield of 6-phenylpiperidine-2,4-dione (B51067) to 66%. core.ac.uk
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dimethyl ester precursor | 1. NaOMe, Methanol (Cyclization) 2. Aqueous MeCN (Decarbomethoxylation) | 66 | core.ac.uk |
| Previous conditions | Not specified | 32 | core.ac.uk |
Carbonyl Compound Transformations in Cyclic Dione (B5365651) Synthesis
The transformation of acyclic carbonyl compounds is a cornerstone for the synthesis of cyclic diones, including the piperidine-2,4-dione framework. rsc.org These methods often involve creating the carbon skeleton and then inducing cyclization.
A common strategy involves the condensation of a β-aryl-β-amino acid with Meldrum's acid. This is followed by a ring-opening hydrolysis with tert-butanol (B103910) to produce a δ-aryl-δ-trifluoroacetylamino-β-ketoester. The final cyclization is achieved with aqueous sodium hydroxide (B78521) in tetrahydrofuran, yielding 6-arylpiperidine-2,4-diones. mdma.ch This multi-step process demonstrates the versatility of using readily available amino acids and carbonyl compounds to build the heterocyclic ring. mdma.ch
Another approach involves the direct dehydrogenation of saturated cyclic ketones to form α,β-unsaturated enones, which are key intermediates. nih.gov Palladium catalysts, such as Pd(DMSO)₂(TFA)₂, with oxygen as the oxidant, have been effective for this transformation. nih.gov While this method is more commonly applied to carbocyclic ketones, the principle can be adapted for heterocyclic systems, providing a more direct route to unsaturated piperidinedione precursors.
Multicomponent Reaction Strategies for Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are analogues of piperidinediones. These one-pot reactions combine three or more reactants to form a product that incorporates substantial portions of all starting materials. researchgate.netresearchgate.netnih.gov
A typical MCR for synthesizing these derivatives involves the condensation of barbituric acid, an aromatic aldehyde, and malononitrile. researchgate.netnih.gov This reaction can be facilitated by various catalysts, including heterogeneous catalysts like Mn/ZrO₂ or sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO₃H), often under mild and environmentally friendly conditions. researchgate.netnih.gov For example, using a Mn/ZrO₂ catalyst in an ethanol (B145695)/water mixture can produce excellent yields in just one hour without the need for chromatographic separation. researchgate.net Similarly, catalyst-free conditions in ethanol at room temperature have also proven effective. researchgate.net
The general mechanism involves an initial Knoevenagel condensation between the aldehyde and one of the active methylene (B1212753) compounds (barbituric acid or malononitrile), followed by a Michael addition of the second active methylene compound, and subsequent cyclization and dehydration to form the final fused ring system. researchgate.net
| Reactants | Catalyst | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Barbituric acid, Aromatic aldehyde, Malononitrile | Mn/ZrO₂ | Ethanol/Water | 1 hour | Excellent yields, mild conditions, reusable catalyst | researchgate.net |
| Barbituric acid, Aromatic aldehyde, Malononitrile | SBA-Pr-SO₃H | Solvent-free | 140°C, 15 min | High efficiency | nih.gov |
| Barbituric acid, Aromatic aldehyde, 4-hydroxycoumarin, Piperidine (B6355638) | None | Ethanol | Ambient temperature | Catalyst-free, simple procedure | researchgate.net |
Novel and Stereoselective Synthetic Protocols
Modern synthetic chemistry has focused on developing more sophisticated and stereocontrolled methods for constructing piperidine-2,4-dione cores. These protocols aim to create structurally diverse compounds in their enantiopure forms, which is crucial for medicinal applications.
Anionic Enolate Rearrangements in Piperidinedione Construction
Anionic enolate rearrangements represent an innovative approach to synthesizing piperidine-2,4-diones. researchgate.netrsc.org These methods provide a complementary pathway to traditional carbonyl transformations, allowing for the construction of diverse and complex piperidine systems. rsc.org This strategy often involves the generation of a reactive enolate intermediate which then undergoes a rearrangement to form the desired heterocyclic ring. While specific examples directly leading to 3,3-Diethyl-1-propylpiperidine-2,4-dione are not detailed in the provided context, the general principle is a key area of modern synthetic methodology.
Enantioselective Routes via Chiral Precursors and Cyclizations
Achieving enantioselectivity is a primary goal in modern synthesis. For piperidine-2,4-diones, this is often accomplished by using chiral precursors or employing asymmetric cyclization reactions. core.ac.ukdigitellinc.com
One effective method utilizes a chiral auxiliary, such as Davies' α-methylbenzylamine auxiliary. researchgate.net The synthesis begins with a conjugate addition of a chiral amine to an α,β-unsaturated ester to create an enantiopure β-amino ester. This chiral intermediate is then carried through the Dieckmann cyclization sequence (amidation, cyclization, hydrolysis, and decarboxylation) to yield enantioselectively substituted piperidine-2,4-diones. core.ac.uk The chiral auxiliary can be cleaved at the end of the sequence, for example, using methanesulfonic acid. core.ac.uk
Another strategy involves the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. nih.gov This method allows for the stereoselective creation of a quaternary stereocenter, such as the one found at the 3-position in 3,3-disubstituted piperidine derivatives. The stereochemical outcome can be controlled by selecting the appropriate configuration of the starting lactam and the order in which the substituents are introduced. nih.gov This approach has been successfully used in the total synthesis of alkaloids like (-)-quebrachamine, highlighting its utility in constructing complex chiral molecules. nih.gov
Furthermore, the use of chiral starting materials from the "chiral pool," such as amino acids, provides a direct route to enantiomerically pure piperidines. scilit.com For instance, L-proline can catalyze enantioselective aldol (B89426) reactions to introduce chiral centers that are subsequently converted into bicyclic piperidine structures. nih.gov These methods underscore the power of using readily available chiral molecules to direct the stereochemical outcome of the final product.
Biocatalytic Approaches for Asymmetric Piperidine Derivative Synthesis
While direct biocatalytic routes to 3,3-dialkyl-piperidine-2,4-diones remain a developing area, chemoenzymatic strategies offer a powerful approach to chiral piperidine derivatives. These methods combine the selectivity of enzymes with the versatility of chemical synthesis.
A notable chemoenzymatic approach involves the asymmetric dearomatization of activated pyridines. nih.gov This strategy utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has proven valuable in the synthesis of key intermediates for various pharmaceuticals. nih.gov
Furthermore, biocatalysis has been effectively employed in the asymmetric synthesis of trisubstituted piperidines from achiral diketoester precursors in a two-step process. nih.gov The key steps involve a highly enantioselective transamination to produce optically pure enamine or imine intermediates, followed by a diastereoselective reduction. nih.gov This reduction can be achieved through either platinum(0)-catalyzed flow hydrogenation or, significantly, by enzymatic imine reduction. nih.gov The coupling of these two biocatalytic reactions into a concurrent one-pot process represents a highly efficient synthetic route. nih.gov
Although not yet specifically applied to this compound, these biocatalytic and chemoenzymatic methodologies demonstrate the potential for producing chiral piperidine-2,4-dione analogues with high stereocontrol. Future research may focus on adapting these enzymatic systems for the asymmetric synthesis of 3,3-dialkyl-piperidine-2,4-dione cores.
Functionalization and Substitution Strategies
The functionalization of the piperidine-2,4-dione core is essential for creating a diverse range of analogues. Key strategies include alkylation at various positions on the ring system.
Alkylation at the Piperidinedione Ring System
The introduction of substituents at the C3 position of the piperidine-2,4-dione ring is a critical step in the synthesis of compounds like this compound. The generation of a quaternary center at this position can be achieved through the dialkylation of the enolate of a suitable piperidine-2,4-dione precursor. nih.gov The stereochemical outcome of this dialkylation can be influenced by the choice of the starting lactam's configuration and the order in which the substituents are introduced. nih.gov
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.org Typically, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to completely form the enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org For the synthesis of a 3,3-diethyl derivative, sequential alkylation with ethyl halides would be a plausible approach.
N-Alkylation and N-Substitution of Piperidinedione Derivatives
The introduction of the propyl group at the nitrogen atom of the 3,3-diethylpiperidine-2,4-dione core is a crucial final step in the synthesis of the target compound. N-alkylation of secondary amines, including piperidine derivatives, is a well-established transformation.
Common methods for N-alkylation involve the reaction of the secondary amine with an alkyl halide, such as propyl bromide or iodide, in the presence of a base. researchgate.net The choice of base and solvent can significantly influence the reaction's efficiency. Bases such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) are frequently employed. researchgate.net For more hindered amines, stronger bases like sodium hydride (NaH) may be necessary. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the piperidine is in excess. researchgate.net
Alternative procedures for N-alkylation of hindered secondary amines include the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine in toluene. thieme-connect.com
Below is a table summarizing common conditions for N-alkylation:
| Alkylating Agent | Base | Solvent | Temperature | Reference |
| Propyl bromide/iodide | K₂CO₃ | DMF | Room Temp. to 70°C | researchgate.net |
| Propyl bromide/iodide | NaH | DMF | 0°C to Room Temp. | researchgate.net |
| Propyl tosylate | 1,2,2,6,6-Pentamethylpiperidine | Toluene | Reflux | thieme-connect.com |
Strategies for Introducing Diverse Substituents at Positions 3, 5, and 6 of the Piperidine-2,4-dione Core
The synthesis of a diverse library of piperidine-2,4-dione analogues requires versatile strategies for introducing substituents at positions 3, 5, and 6.
Position 3: As discussed in section 2.3.1, the C3 position is readily functionalized via enolate alkylation, allowing for the introduction of a wide range of alkyl groups. nih.gov
Positions 5 and 6: A flexible route to piperidine-2,4-diones variously substituted at the 6- and 5,6-positions is provided by the Dieckmann cyclization of appropriately substituted acyclic precursors. researchgate.net This method avoids the need for N-protective groups. An enantioselective variant of this approach, utilizing a chiral auxiliary, allows for the synthesis of 6-substituted piperidine-2,4-diones with high stereocontrol. researchgate.net
Furthermore, Michael addition reactions can be employed to introduce substituents at the C5 position of a suitable α,β-unsaturated piperidine-2,4-dione precursor.
Optimization of Reaction Conditions and Yields in Piperidinedione Synthesis
For the core-forming Dieckmann cyclization, the choice of base and solvent is critical. While traditional conditions often employ sodium alkoxides in alcoholic solvents, improvements have been made. For instance, the use of dimethyl ester precursors cyclized in methanol with sodium methoxide, followed by decarbomethoxylation in aqueous acetonitrile, has been shown to improve yields for certain piperidine-2,4-diones. core.ac.uk
In N-alkylation reactions, factors such as the reactivity of the alkylating agent (iodides are generally more reactive than bromides), the strength and stoichiometry of the base, reaction temperature, and solvent polarity all play a significant role in determining the reaction outcome. For hindered secondary amines, higher temperatures and more reactive alkylating agents may be necessary. thieme-connect.com Careful optimization of these parameters is essential to achieve high conversion and selectivity. For example, in the alkylation of a chiral Ni(II) complex, screening of different bases, solvents, and temperatures identified sodium hydride in DMF at 0°C to room temperature as the optimal conditions, resulting in a significant yield improvement. researchgate.net
The following table provides a general overview of parameters to consider for optimization:
| Reaction Step | Key Parameters for Optimization | Potential Outcomes of Optimization |
| Dieckmann Cyclization | Base (e.g., NaH, NaOMe), Solvent (e.g., THF, Toluene, Methanol), Temperature, Substrate concentration | Increased yield of cyclic β-keto ester, reduced side reactions (e.g., intermolecular condensation) |
| C3-Alkylation | Base (e.g., LDA, NaH), Alkylating agent (e.g., EtI, EtBr), Temperature, Order of addition | High diastereoselectivity for the second alkylation, prevention of O-alkylation |
| N-Alkylation | Base (e.g., K₂CO₃, Cs₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Temperature, Stoichiometry of reagents | Increased yield of N-alkylated product, minimized formation of quaternary ammonium salts |
Advanced Spectroscopic and Structural Characterization of 3,3 Diethyl 1 Propylpiperidine 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Data not available. A ¹H-NMR spectrum would be required to identify the chemical shifts, multiplicities, and coupling constants for the protons of the N-propyl and diethyl groups, as well as the piperidine (B6355638) ring, to confirm the molecular structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Data not available. A ¹³C-NMR spectrum would be necessary to determine the chemical shifts of each unique carbon atom, including the two carbonyl carbons, the quaternary carbon bearing the ethyl groups, and the carbons of the ethyl and propyl substituents.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Data not available. Mass spectrometry data would be essential to confirm the molecular weight of the compound and to analyze its fragmentation pattern, which would provide further structural evidence.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Data not available. An IR spectrum would be used to identify characteristic absorption bands, particularly the strong stretches of the two carbonyl (C=O) groups within the dione (B5365651) structure and the C-N bond vibrations.
X-ray Crystallography for Solid-State Molecular Structure Determination
Data not available. Single-crystal X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing in the solid state.
UV-Vis Spectroscopy in the Study of Electronic Transitions and Conjugation
Data not available. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly the n→π* transitions associated with the carbonyl groups.
Computational Chemistry and Theoretical Studies of Piperidine 2,4 Diones
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, energies, and electronic properties with increasing accuracy. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these computational investigations.
Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. rsc.orgchemrxiv.org It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like 3,3-Diethyl-1-propylpiperidine-2,4-dione, DFT calculations, often employing hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. researchgate.netscispace.com
The piperidine-2,4-dione ring is expected to adopt a distorted chair or boat conformation to minimize steric strain from the substituents. DFT optimization would precisely define this conformation, including the orientation of the N-propyl group and the C3-diethyl groups. The electronic structure, which governs the molecule's reactivity, is also elucidated through DFT. These calculations provide a detailed map of the electron density distribution, highlighting areas of high and low electron density. For instance, in a study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations were used to determine the optimized geometry, which was then compared to the experimental crystal structure, showing generally good agreement. nih.gov
Hartree-Fock (HF) Methods in Theoretical Studies
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.net While it is computationally less demanding than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results. nih.gov
In modern computational chemistry, HF calculations are often used as a starting point for more sophisticated post-Hartree-Fock methods. researchgate.net For piperidine-2,4-dione systems, HF could be employed for initial geometry optimizations and to obtain a qualitative understanding of the molecular orbitals. However, for more precise energy and property predictions, methods that include electron correlation, such as DFT or Møller-Plesset perturbation theory (MP2), are generally preferred. The HF method, while historically significant, is now more of a baseline for comparison or a component within more complex computational schemes. researchgate.netnih.gov
Electronic Properties Analysis
Understanding the electronic properties of a molecule is key to predicting its chemical behavior. Computational analyses provide quantitative measures of these properties, including the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized around the nitrogen atom and the carbonyl oxygen atoms, which are regions of higher electron density. The LUMO would likely be distributed over the carbonyl carbons, which are more electron-deficient. DFT calculations can provide precise energy values for these orbitals. researchgate.netschrodinger.com
| Compound Structure | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| N-methyl-4-piperidone Curcumin (B1669340) Analog | -5.98 | -2.15 | 3.83 |
| N-benzyl-4-piperidone Curcumin Analog | -6.05 | -2.20 | 3.85 |
Note: The data in this table is based on N-substituted-4-piperidone curcumin analogs, which are structurally different from this compound. However, it serves to illustrate the typical range of HOMO-LUMO energies and gaps calculated for related piperidine (B6355638) derivatives. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netnih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potential values.
For this compound, the MEP surface would show the most negative potential (red) localized around the two carbonyl oxygen atoms, making them the primary sites for interaction with electrophiles. The regions around the hydrogen atoms, particularly those attached to the propyl and ethyl groups, would exhibit positive potential (blue). Such analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement and guide experimental work. For piperidine-2,4-dione derivatives, Density Functional Theory (DFT) has emerged as a robust methodology for calculating a range of spectroscopic data with a high degree of accuracy. scielo.brresearchgate.net These theoretical calculations are instrumental in confirming molecular structures, understanding electronic properties, and interpreting experimental spectra.
The primary approach involves optimizing the ground-state geometry of the molecule, such as this compound, using a selected DFT functional and basis set, for instance, B3LYP with the 6-311+G(2d,p) basis set. scielo.br Following optimization, various spectroscopic properties can be computed.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C chemical shifts. scielo.br These calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental values to aid in signal assignment and structural elucidation.
Vibrational spectroscopy, including Infrared (IR) and Raman spectra, can also be simulated. Theoretical calculations yield vibrational frequencies and intensities that correspond to the normal modes of vibration of the molecule. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled using empirical factors to achieve better agreement with experimental data. nih.gov This analysis helps in assigning specific absorption bands to the corresponding functional group vibrations within the molecule.
Electronic properties and UV-Visible spectra can be investigated using Time-Dependent DFT (TD-DFT). This method provides information about electronic transitions, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule. scielo.br
| Parameter | Computational Method | Predicted Value (Illustrative) |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O at C2) | DFT/GIAO | ~170-175 ppm |
| ¹³C NMR Chemical Shift (C=O at C4) | DFT/GIAO | ~200-205 ppm |
| ¹H NMR Chemical Shift (N-CH₂) | DFT/GIAO | ~3.5-4.0 ppm |
| IR Vibrational Frequency (C=O stretch) | DFT/B3LYP | ~1680-1720 cm⁻¹ (scaled) |
| HOMO-LUMO Energy Gap (ΔE) | DFT/B3LYP | ~4.5-5.5 eV |
Theoretical Insights into Reaction Mechanisms and Pathways
Theoretical studies offer a molecular-level understanding of reaction mechanisms, enabling the exploration of transition states, intermediates, and potential energy surfaces that are often difficult to probe experimentally. For the synthesis and functionalization of piperidine-2,4-diones, computational chemistry provides crucial insights into reaction feasibility, regioselectivity, and stereoselectivity. nih.govnih.gov
A primary synthetic route to the piperidine-2,4-dione core is the Dieckmann cyclization. researchgate.netcore.ac.uk Theoretical models of this reaction pathway for related substrates can elucidate the mechanism. The process typically involves the base-mediated intramolecular condensation of a diester. Computational studies can map the energy profile of the reaction, identifying the key enolate intermediates and the transition state for the ring-closing step. These studies can help explain the observed regioselectivity in substrates where different cyclization pathways are possible. core.ac.uk
Beyond synthesis, theoretical insights can guide the understanding of subsequent reactions. For instance, the reactivity of the piperidine-2,4-dione scaffold can be explored by calculating molecular electrostatic potential (MESP) maps and Fukui functions. nih.gov These calculations highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting the most likely sites for chemical attack.
Furthermore, computational studies have been used to investigate more complex transformations, such as rearrangements and cycloadditions involving the piperidine ring system. researchgate.netchemrxiv.org For example, theoretical analysis of a proposed enolate-isocyanate rearrangement for the formation of 6-substituted piperidine-2,4-diones confirmed the viability of intermediate cyclic enolates. researchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction conditions and outcomes. These mechanistic studies are vital for optimizing existing synthetic methods and for the rational design of new chemical transformations. nih.gov
| Reaction Type | Key Theoretical Insight | Computational Approach |
|---|---|---|
| Dieckmann Cyclization | Elucidation of enolate intermediates and transition state structures. core.ac.uk | DFT Energy Profile Calculation |
| Alkylation/Functionalization | Prediction of reactive sites through analysis of nucleophilic and electrophilic centers. nih.gov | MESP and Fukui Function Analysis |
| Enolate-Isocyanate Rearrangement | Confirmation of intermediate structures and determination of reaction pathway feasibility. researchgate.net | Transition State Search and IRC Calculations |
| Intramolecular C-H Amination | Investigation of transition metal-catalyzed pathways and kinetic isotope effects. nih.gov | DFT Mechanistic Studies |
In Vitro Metabolic Transformation Pathways of Piperidine 2,4 Diones
Assessment of Metabolic Stability in In Vitro Systems
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro systems such as human liver microsomes (HLM) are commonly employed to determine a compound's intrinsic clearance. springermedizin.de These systems contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). longdom.org
The assessment of metabolic stability typically involves incubating the parent compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. springermedizin.de
For piperidine (B6355638) derivatives, metabolic stability can be influenced by the nature and position of substituents on the piperidine ring. mdpi.com For instance, the introduction of groups that sterically hinder access to metabolic sites or electron-withdrawing groups that deactivate the ring can enhance metabolic stability. dndi.org
Table 1: Representative In Vitro Metabolic Stability Data for Piperidine-Containing Compounds
| Compound Class | In Vitro System | In Vitro t½ (min) | Intrinsic Clearance (CLint) | Reference |
| Piperidine Derivative | Human Liver Microsomes | 31 | 32 µL/min/mg | researchgate.net |
| Azaspiro[3.3]heptane | Human Liver Microsomes | 52 | 53 µL/min/mg | researchgate.net |
| Synthetic Cannabinoid (AM1220) | Human Liver Microsomes | 3.7 | 168.5 mL/min/kg (estimated) | springermedizin.de |
This table presents data for various piperidine-containing compounds to illustrate the range of metabolic stabilities observed in vitro. Data for 3,3-Diethyl-1-propylpiperidine-2,4-dione is not available.
Identification and Characterization of In Vitro Metabolites
The identification of metabolites is crucial for understanding the potential for pharmacologically active or toxic byproducts. High-resolution mass spectrometry is a primary tool for the structural elucidation of metabolites formed in in vitro systems. springermedizin.de
The piperidine ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 enzymes. researchgate.net Common oxidative pathways include hydroxylation at various positions on the ring. The α-carbons to the nitrogen are frequent sites of oxidation, which can lead to the formation of lactams. nih.gov N-oxidation is another potential metabolic route for piperidine-containing compounds. nih.govdocumentsdelivered.com
For this compound, hydroxylation could occur on the diethyl groups at the 3-position or on the N-propyl group. Oxidation of the piperidine ring itself is also a possibility.
In some instances, the metabolic transformation of the piperidine ring can lead to ring opening. frontiersin.org This can occur following initial oxidation, for example, to an unstable carbinolamine intermediate which can then undergo ring cleavage. researchgate.net Such pathways can lead to the formation of amino aldehydes and other reactive intermediates. researchgate.net
Phase I Enzymes: The primary enzymes involved in the initial metabolism of many xenobiotics are the cytochrome P450 (CYP) family of enzymes. longdom.orgyoutube.com For piperidine-containing drugs, CYP3A4 and CYP2D6 are often major contributors to their metabolism. nih.govnih.gov These enzymes catalyze oxidative reactions such as hydroxylation and N-dealkylation. longdom.orgnih.gov Flavin-containing monooxygenases (FMOs) can also be involved in the N-oxidation of piperidine moieties. nih.gov
Phase II Enzymes: Following Phase I metabolism, the introduced or exposed functional groups can undergo conjugation reactions catalyzed by Phase II enzymes. longdom.orgyoutube.com These reactions generally increase the water solubility of the compound, facilitating its excretion. youtube.com Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. youtube.com For hydroxylated metabolites of this compound, conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) would be a likely subsequent metabolic step. researchgate.net
Table 2: Key Enzymes in the Metabolism of Piperidine-Containing Compounds
| Enzyme Family | Specific Enzymes | Type of Reaction | Subcellular Location | Reference |
| Cytochrome P450 (Phase I) | CYP3A4, CYP2D6, CYP1A2 | Oxidation, Hydroxylation, N-dealkylation | Smooth Endoplasmic Reticulum | nih.govnih.gov |
| Flavin-containing monooxygenase (Phase I) | FMOs | N-oxidation | Smooth Endoplasmic Reticulum | nih.gov |
| UDP-glucuronosyltransferases (Phase II) | UGT1A1, UGT2B7 | Glucuronidation | Smooth Endoplasmic Reticulum | youtube.comresearchgate.net |
| Sulfotransferases (Phase II) | SULTs | Sulfation | Cytosol | researchgate.net |
| Glutathione S-transferases (Phase II) | GSTs | Glutathione Conjugation | Cytosol, Mitochondria | nih.govresearchgate.net |
Comparative Metabolic Studies in Non-Clinical In Vitro Models
The metabolism of a drug candidate can vary significantly between different species. Therefore, comparative in vitro metabolic studies using liver microsomes from different non-clinical species (e.g., rat, dog, monkey) alongside human liver microsomes are essential. frontiersin.org These studies help to identify a suitable animal model for in vivo pharmacokinetic and toxicological studies, ideally one that shows a similar metabolic profile to humans. frontiersin.org Differences in the expression and activity of CYP enzymes across species can lead to variations in the rates and pathways of metabolism. frontiersin.org
Strategies for Modulating In Vitro Metabolic Transformations in Chemical Design
Findings from in vitro metabolism studies can guide the chemical modification of a lead compound to improve its metabolic properties. dndi.org If a particular metabolic "soft spot" is identified, medicinal chemists can employ various strategies to block or reduce the rate of metabolism at that site.
Common strategies include:
Deuteration: Replacing a hydrogen atom with a deuterium (B1214612) atom at a site of metabolism can slow down the rate of bond cleavage due to the kinetic isotope effect.
Introduction of Halogens: Incorporating fluorine or chlorine atoms can block sites of oxidation and alter the electronic properties of the molecule.
Steric Hindrance: Introducing bulky groups near a metabolic site can sterically hinder the approach of metabolizing enzymes.
Bioisosteric Replacement: Replacing a metabolically liable group with a bioisostere that is more resistant to metabolism can improve stability. For example, replacing a piperidine ring with a more stable bioisostere. researchgate.net
These strategies aim to enhance metabolic stability, thereby improving pharmacokinetic properties such as oral bioavailability and half-life. dndi.org
Structure Reactivity and Structure Interaction Relationships Non Clinical Focus
Correlation Between Structural Modifications and Synthetic Accessibility of Piperidinediones
The synthesis of polysubstituted piperidines presents a significant chemical challenge, demanding general, scalable, and often stereoselective methods. core.ac.uk The piperidine-2,4-dione core, in particular, is a valuable intermediate for accessing a variety of pharmacologically active compounds. core.ac.ukrsc.org The synthetic accessibility of these diones is intrinsically linked to the nature and position of their substituents.
One of the most robust methods for constructing the piperidine-2,4-dione ring is the Dieckmann cyclization. core.ac.ukdtic.mil This intramolecular condensation of a δ-amino diester is highly effective for creating the core structure. The accessibility of a compound like 3,3-Diethyl-1-propylpiperidine-2,4-dione is dependent on a multi-step synthetic sequence where the substituents are introduced methodically.
Key Synthetic Steps and Influence of Substituents:
N-Alkylation: The introduction of the N-propyl group is typically achieved by reacting a precursor piperidine-2,4-dione with an alkylating agent like 1-bromopropane (B46711) or 1-iodopropane. researchgate.net This reaction is often performed in the presence of a non-nucleophilic base (e.g., K₂CO₃ or diisopropylethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) to neutralize the acid formed and drive the reaction to completion. researchgate.net The presence of a pre-existing N-substituent can sterically hinder or electronically influence subsequent reactions at other positions of the ring.
C3-Dialkylation: The diethyl groups at the C3 position are introduced by alkylating the enolate of a suitable piperidine-2,4-dione precursor. The C3 position is flanked by two carbonyl groups, making its protons acidic and easily removable by a base to form a nucleophilic enolate. The reaction of this enolate with an ethyl halide (e.g., ethyl iodide) introduces the ethyl groups. core.ac.uk For dialkylation, this step is typically repeated. core.ac.uk A critical consideration is that 3,3-disubstitution prevents enolization at the C3 position, which can simplify subsequent reactions by removing this potential reaction pathway.
| Structural Modification | Synthetic Approach | Key Reagents & Conditions | Impact on Accessibility |
|---|---|---|---|
| N-Propyl Group | N-Alkylation of a piperidinedione precursor | 1-Bromopropane, K₂CO₃, DMF | Generally straightforward, high-yielding reaction. researchgate.net |
| 3,3-Diethyl Groups | Sequential C-alkylation of an enolate | Base (e.g., NaH, LDA), Ethyl Iodide | Requires strong base; potential for mono- and di-alkylation mixtures must be controlled. core.ac.uk |
| Piperidine-2,4-dione Core | Dieckmann Cyclization | Base (e.g., NaOEt) on a δ-amino diester precursor | A fundamental and versatile ring-closing strategy. core.ac.uk |
Influence of Substituent Nature and Position on Chemical Reactivity of the Piperidine-2,4-dione Core
The chemical reactivity of the piperidine-2,4-dione core is significantly modulated by its substituents. In this compound, the alkyl groups at the N1 and C3 positions exert distinct electronic and steric effects.
N1-Propyl Group: The propyl group at the amide nitrogen (N1) is an electron-donating group. This increases the electron density on the nitrogen atom, which can influence the nucleophilicity and basicity of the molecule. nih.gov However, the primary effect on reactivity relates to the amide bond. N-alkylation generally stabilizes the amide bond towards hydrolysis compared to N-unsubstituted analogs. The steric bulk of the propyl group can also shield the adjacent C2 carbonyl group from nucleophilic attack.
C3-Diethyl Groups: The presence of two ethyl groups at the C3 position has a profound impact on the molecule's reactivity. Firstly, it eliminates the possibility of forming an enolate at the C3 position, as there are no acidic α-hydrogens. This is a crucial difference compared to mono- or unsubstituted C3 analogs. Consequently, reactions that rely on C3-enolate formation are completely inhibited. Secondly, the gem-diethyl groups provide significant steric hindrance, shielding the adjacent C2 and C4 carbonyl groups from the approach of bulky reagents.
The reactivity of the dione (B5365651) system itself is characterized by the two carbonyl groups. The C4-carbonyl is part of a ketone-like environment, while the C2-carbonyl is part of an amide (lactam). The C4 position is generally more susceptible to nucleophilic attack than the C2 amide carbonyl. The absence of acidic protons at C3 means that any enolization must occur towards the C5 position, leading to a different reactivity profile compared to other piperidinediones.
| Substituent | Position | Effect | Consequence on Reactivity |
|---|---|---|---|
| Propyl | N1 | Electron-donating, Steric bulk | Increases amide stability; sterically hinders the C2 carbonyl. |
| Diethyl | C3 | Blocks α-position, Steric bulk | Prevents C3-enolate formation; shields both C2 and C4 carbonyls. core.ac.uk |
Mechanistic Aspects of Compound Interaction with Model Biological Targets
While avoiding clinical data, the structural features of this compound suggest several potential mechanisms for interaction with model biological targets like enzyme active sites or receptors. wesleyan.edu These interactions are dictated by the molecule's shape, charge distribution, and functional groups.
Hydrogen Bonding: The two carbonyl oxygens (at C2 and C4) are potent hydrogen bond acceptors. In a protein's binding pocket, these oxygens can form strong hydrogen bonds with donor residues such as arginine, lysine, serine, or tyrosine. This is a common binding motif for carbonyl-containing scaffolds. nih.gov
Hydrophobic Interactions: The three alkyl substituents—one propyl and two ethyl groups—are nonpolar and lipophilic. These groups can engage in favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues in a binding pocket, such as leucine, isoleucine, valine, and phenylalanine. nih.gov The specific arrangement of these groups creates a distinct three-dimensional hydrophobic profile that can contribute significantly to binding affinity and selectivity.
Computational Approaches to Predict Chemical Interactions and Binding Modes
Computational chemistry provides powerful tools for predicting how ligands like this compound might interact with biological targets. clinmedkaz.orgmdpi.com Molecular docking is a primary technique used for this purpose.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com A 3D model of the target protein is used, and the ligand's conformational flexibility is explored to find the lowest energy binding mode.
For this compound, a docking simulation would involve:
Generating a 3D conformation of the molecule.
Defining a binding site (or "grid box") on the target protein. nih.gov
Allowing the ligand to flexibly dock into the site, with the software calculating binding scores (e.g., kcal/mol) based on a scoring function that estimates binding affinity. nih.govmdpi.com
The results of such a simulation would visualize the binding pose, identifying key interactions. It would likely confirm the hydrogen bonds formed by the carbonyl oxygens and the hydrophobic interactions of the alkyl chains, as hypothesized in the previous section. mdpi.comnih.gov Docking studies on similar piperidine-based scaffolds have successfully predicted binding modes where the piperidine (B6355638) ring itself establishes crucial interactions within the active site. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time (e.g., nanoseconds). nih.govrsc.org MD simulations model the movements of atoms and molecules, providing insight into the flexibility of the complex and the durability of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts). mdpi.com This technique can validate the docking results and provide a more dynamic picture of the binding event. mdpi.com
| Computational Method | Purpose | Predicted Outputs for this compound |
|---|---|---|
| Molecular Docking | Predicts binding orientation and affinity. mdpi.com | Binding pose, binding energy (score), identification of key H-bonds and hydrophobic contacts. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-protein complex over time. rsc.org | Trajectory of atomic movements, stability of key interactions, conformational changes. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
